

An In-depth Technical Guide to 6-Ethoxynicotinaldehyde

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Compound of Interest

Compound Name: **6-Ethoxynicotinaldehyde**

Cat. No.: **B113379**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-Ethoxynicotinaldehyde** (CAS No. 97455-61-3), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical and physical properties, outlines experimental protocols for its synthesis, purification, and analysis, and explores its potential role in modulating critical signaling pathways relevant to neurological disorders. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

6-Ethoxynicotinaldehyde is a yellow crystalline solid at room temperature.^[1] It is an aldehyde derivative of nicotinic acid, featuring an ethoxy group that enhances its reactivity and solubility in organic solvents, making it a versatile building block in organic synthesis.^[1]

Table 1: Chemical and Physical Properties of **6-Ethoxynicotinaldehyde**

Property	Value	Reference
CAS Number	97455-61-3	[1]
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molecular Weight	151.16 g/mol	[2]
Appearance	Yellow crystalline solid	[1]
Melting Point	Not reported. For the analogous 6-Methoxynicotinaldehyde, the melting point is 51-54 °C. [3]	
Boiling Point	Not reported.	
Solubility	Soluble in various organic solvents. Specific quantitative data not readily available.	[1]
Storage Conditions	Store at 0-8°C, sealed in a dry environment. [1] [2]	

Synthesis and Purification

While a specific, detailed synthesis protocol for **6-Ethoxynicotinaldehyde** is not widely published in readily available literature, its synthesis can be approached through established methods for preparing substituted pyridines. A plausible synthetic route would involve the introduction of the ethoxy group onto a pyridine ring followed by the formation of the aldehyde functionality. General synthetic strategies such as the Hantzsch or Kröhnke pyridine syntheses can be adapted.

General Experimental Protocol for Synthesis (Hypothetical)

This protocol is a generalized procedure based on common synthetic methods for substituted pyridines and should be optimized for the specific synthesis of **6-Ethoxynicotinaldehyde**.

Materials:

- A suitable starting pyridine derivative (e.g., 6-chloronicotinaldehyde or a precursor that allows for the introduction of the aldehyde group later in the synthesis).
- Sodium ethoxide
- Ethanol (anhydrous)
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware and workup reagents.

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve the starting pyridine derivative in anhydrous ethanol.
- Add a solution of sodium ethoxide in ethanol dropwise to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude **6-Ethoxynicotinaldehyde** can be purified using standard laboratory techniques.

Method: Flash Column Chromatography

- Stationary Phase: Silica gel (230-400 mesh)
- Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate) is a common choice for purifying substituted pyridines.^[4] The exact gradient should be determined by TLC analysis.

- Procedure:
 - Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
 - Load the solution onto a pre-packed silica gel column.
 - Elute the column with the chosen mobile phase, collecting fractions.
 - Monitor the fractions by TLC to identify those containing the pure product.
 - Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **6-Ethoxynicotinaldehyde**.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of **6-Ethoxynicotinaldehyde**.

Expected ^1H NMR Spectral Features:

- Aldehyde Proton (CHO): A singlet in the region of 9-10 ppm.
- Aromatic Protons (Pyridine Ring): Three protons in the aromatic region (typically 7-9 ppm), showing characteristic coupling patterns (doublets and a doublet of doublets).
- Ethoxy Group (OCH_2CH_3): A quartet for the methylene protons (CH_2) around 4.0-4.5 ppm and a triplet for the methyl protons (CH_3) around 1.2-1.5 ppm.

Expected ^{13}C NMR Spectral Features:

- Carbonyl Carbon (C=O): A signal in the downfield region, typically between 185-200 ppm.
- Aromatic Carbons: Signals in the range of 110-160 ppm.
- Ethoxy Group Carbons: A signal for the methylene carbon (CH_2) around 60-70 ppm and a signal for the methyl carbon (CH_3) around 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

- C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1700-1725 cm^{-1} .
[\[5\]](#)
- C-H Stretch (Aldehyde): Two weak bands around 2720 cm^{-1} and 2820 cm^{-1} .
[\[6\]](#)
- Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1400-1600 cm^{-1} region.
- C-O Stretch (Ether): A strong absorption in the 1000-1300 cm^{-1} range.
- C-H Stretches (Aliphatic and Aromatic): Absorptions around 2850-3100 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectral Data:

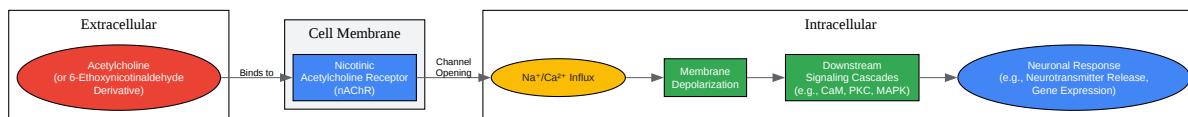
- Molecular Ion (M^+): A peak at $\text{m/z} = 151$, corresponding to the molecular weight of the compound.
- Key Fragmentation Patterns:
 - Loss of a hydrogen atom ($\text{M}-1$) to give a fragment at $\text{m/z} = 150$.
 - Loss of the ethoxy group ($\text{M}-45$) resulting in a peak at $\text{m/z} = 106$.
 - Loss of the aldehyde group ($\text{M}-29$) leading to a fragment at $\text{m/z} = 122$.
 - Alpha-cleavage is a common fragmentation for aldehydes.
[\[7\]](#)
[\[8\]](#)

Role in Signaling Pathways and Drug Development

6-Ethoxynicotinaldehyde serves as a crucial intermediate in the synthesis of compounds targeting neurological disorders.^[1] Its pyridine core is a common scaffold in molecules designed to interact with various receptors in the central nervous system. Two key signaling pathways of interest are the Nicotinic Acetylcholine Receptor (nAChR) and the GABA receptor pathways.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

The nAChR is a ligand-gated ion channel that plays a vital role in neuronal communication. Modulation of nAChR activity is a key strategy in the development of therapies for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

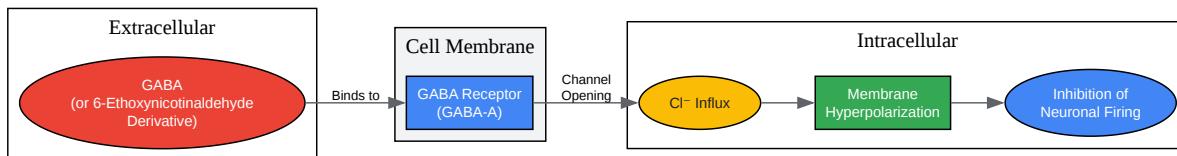


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Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

GABA Receptor Signaling Pathway

The GABA receptor is the primary inhibitory neurotransmitter receptor in the brain. Its modulation is crucial for treating conditions like anxiety, epilepsy, and sleep disorders.



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Caption: GABA Receptor Signaling Pathway.

Safety and Toxicology

A specific Material Safety Data Sheet (MSDS) for **6-Ethoxynicotinaldehyde** is not readily available. However, based on its chemical structure (an aldehyde and a pyridine derivative), general safety precautions should be followed.

General Hazards:

- Irritation: Aldehydes can be irritating to the skin, eyes, and respiratory system.
- Toxicity: Pyridine and its derivatives can be toxic if ingested, inhaled, or absorbed through the skin.

Recommended Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- In case of contact, immediately flush the affected area with plenty of water.

Disposal:

- Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

6-Ethoxynicotinaldehyde is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals, particularly for neurological disorders. This guide has provided a summary of its known properties, along with generalized experimental protocols and an overview of its potential biological significance. Further research to determine its specific physical constants, optimize its synthesis, and fully characterize its toxicological profile is warranted to facilitate its broader application in research and development.

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